3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one
Description
Properties
CAS No. |
879926-82-6 |
|---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.409 |
IUPAC Name |
3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |
InChI |
InChI=1S/C23H19NO3/c1-15-3-7-17(8-4-15)24-18-9-12-20-22(13-18)27-14-21(23(20)25)16-5-10-19(26-2)11-6-16/h3-14,24H,1-2H3 |
InChI Key |
UUWPJMSSVQMRIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylamine in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process and ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses .
Comparison with Similar Compounds
Substituent Effects at Position 3
The substituent at position 3 significantly influences electronic properties and bioactivity:
- Methoxyphenyl vs. Hydroxyphenyl derivatives (e.g., compound 14) exhibit higher melting points (241–246°C) compared to methoxyphenyl analogs (127–136°C), likely due to enhanced intermolecular hydrogen bonding .
- Chlorophenyl Substitution : Analogs like 3-(4-chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one () introduce electron-withdrawing chlorine atoms, which may enhance metabolic stability but reduce solubility. The chloro group also affects crystal packing via halogen bonding, as seen in 2-(4-chlorophenyl)-6-methoxychroman-4-one (), where C–H···O and C–H···π interactions stabilize the lattice .
Substituent Effects at Position 7
The amino or alkoxy group at position 7 modulates steric bulk and binding affinity:
- Amino vs. Alkoxy Groups: In , compound 10 (7-(2-(benzyl(methyl)amino)ethoxy) substitution) and compound 12 (7-(2-(prop-2-yn-1-ylamino)ethoxy) substitution) demonstrate that bulkier amino groups (e.g., benzyl or propargyl) reduce melting points (127–136°C) compared to simpler alkoxy derivatives. The 4-methylphenylamino group in the target compound may enhance lipophilicity and target interaction compared to piperidinyl or pyrrolidinyl substituents (e.g., compounds 14–15) .
- Methoxybenzyloxy Substitution : Derivatives like 7-[(4-methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one () prioritize π-π stacking interactions due to aromatic substituents, which could influence pharmacokinetic properties.
Data Tables
Table 1: Physical Properties of Selected Chromen-4-one Derivatives
Table 2: Structural and Functional Comparisons
Biological Activity
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is a synthetic organic compound belonging to the flavone family, characterized by its unique chromen-4-one core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C23H19NO3
- Molecular Weight : 357.409 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one
- CAS Number : 879926-82-6
Biological Activity Overview
The biological activity of this compound includes antioxidant, anti-inflammatory, and anticancer properties. These activities are mediated through various molecular interactions and pathways.
The compound's mechanism involves:
- Enzyme Interaction : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Modulation of Signaling Pathways : It potentially modulates pathways related to oxidative stress and inflammation, influencing cellular proliferation and apoptosis.
Antioxidant Activity
Research indicates that flavonoids, including derivatives like this compound, exhibit significant antioxidant activity. This is crucial in combating oxidative stress-related diseases.
| Study | Findings |
|---|---|
| A study on flavonoids | Demonstrated that similar compounds showed a reduction in reactive oxygen species (ROS), highlighting their potential as antioxidants. |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
| Study | Findings |
|---|---|
| In vitro assays | Showed a decrease in TNF-alpha and IL-6 levels with treatment using the compound. |
Anticancer Potential
The anticancer properties have been explored through various assays. The compound has shown promise in inhibiting cancer cell growth in several types of cancer.
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Breast Cancer | 15.2 | |
| Lung Cancer | 12.5 |
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal that this compound exhibits superior biological activity due to its specific substitution pattern.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | Moderate AChE inhibition | Lacks chromen core |
| 3-(4-methoxyphenyl)propionic acid | Weak antioxidant activity | No chromen structure |
Q & A
Q. What synthetic strategies are employed for the preparation of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Condensation of substituted acetophenones with aldehydes to form the chromenone core.
- Step 2 : Introduction of the 4-methylphenylamino group via nucleophilic substitution or palladium-catalyzed coupling.
- Step 3 : Optimization of reaction conditions (e.g., solvent, temperature) to enhance yield and purity . Key challenges include regioselectivity control during substitution and purification of intermediates using column chromatography .
Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Methodological steps include:
- Crystal Growth : Slow evaporation of a saturated solution in solvents like methanol or DCM.
- Data Collection : Using MoKα radiation (λ = 0.71073 Å) at 291 K.
- Refinement : Employing SHELXL for structure solution and refinement, with R-factors typically < 0.06 for high-resolution data . Example parameters: Monoclinic space group P2₁/n, a = 8.4408 Å, b = 26.844 Å, c = 10.4615 Å, β = 100.398° .
Q. What spectroscopic techniques are critical for characterizing this chromenone derivative?
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm).
- UV-Vis Spectroscopy : Identifies π→π* transitions in the chromenone core (λmax ~270–320 nm).
- FT-IR : Confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and N–H bending in the amino group . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., m/z 312.321 for C18H16O5 derivatives) .
Q. How are solubility limitations addressed in biological assays?
Low aqueous solubility is mitigated by:
- Co-solvents : DMSO (≤0.1% v/v) to dissolve the compound without cytotoxicity.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies involve systematic modification of substituents:
- Position 3 : Methoxyphenyl groups enhance antioxidant activity (EC50 ~20 μM in DPPH assays).
- Position 7 : Aromatic amino groups (e.g., 4-methylphenylamino) improve cytotoxicity (IC50 ~15 μM in MCF-7 cells).
- Core Modifications : Saturation of the chromenone ring reduces activity, highlighting the importance of conjugation . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Purity Variations : Use HPLC (≥95% purity) and NMR to confirm compound integrity .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to enable cross-study comparisons.
- Structural Isomerism : Verify regiochemistry via SCXRD, as positional isomers (e.g., 7- vs. 8-substituted) exhibit divergent activities .
Q. What computational approaches predict interactions with biological targets?
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability (e.g., RMSD < 2.0 Å over 100 ns).
- DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) to correlate with antioxidant potential.
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors) for kinase inhibition .
Q. How is stereochemistry managed in derivatives with chiral centers?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA (heptane:isopropanol = 90:10).
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and calculated spectra.
- Asymmetric Synthesis : Employ catalysts like BINOL-derived phosphoric acids to control enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
